1-cyclohexyl-3-(4-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3-thiazol-2-yl)urea
Description
Properties
IUPAC Name |
1-cyclohexyl-3-[4-[3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-1,3-thiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30FN5O2S/c24-19-8-4-5-9-20(19)28-12-14-29(15-13-28)21(30)11-10-18-16-32-23(26-18)27-22(31)25-17-6-2-1-3-7-17/h4-5,8-9,16-17H,1-3,6-7,10-15H2,(H2,25,26,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJYNVKLYCVYTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NC(=CS2)CCC(=O)N3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Cyclohexyl-3-(4-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3-thiazol-2-yl)urea is a compound of interest due to its potential pharmacological applications, particularly in the fields of psychiatry and neurology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a cyclohexyl group, a piperazine moiety, and a thiazole ring, which are known to contribute to its biological activity. The presence of the fluorophenyl group enhances its lipophilicity, potentially improving its ability to cross the blood-brain barrier.
Research indicates that compounds with similar structures often exhibit activity through several mechanisms:
- Dopamine Receptor Modulation : Compounds that contain piperazine derivatives typically interact with dopamine receptors, which are crucial in treating psychiatric disorders such as schizophrenia.
- Serotonin Receptor Affinity : The structural components suggest potential interactions with serotonin receptors, which could influence mood and anxiety levels.
- Inhibition of Enzymatic Activity : Studies have shown that similar compounds can inhibit enzymes like acetylcholinesterase (AChE) and urease, leading to various therapeutic effects.
Biological Activity Studies
Several studies have evaluated the biological activity of related compounds. Here are key findings relevant to this compound:
Antimicrobial Activity
A study demonstrated that related compounds exhibited significant antibacterial activity against various strains including Salmonella typhi and Bacillus subtilis. The IC50 values for these compounds ranged from 1.13 µM to 6.28 µM, indicating strong potential as antibacterial agents .
Antitumor Activity
Compounds with similar structural features have shown promise in antitumor activity. For instance, a series of piperazine derivatives were evaluated for their cytotoxic effects against cancer cell lines, showing varying degrees of effectiveness .
Enzyme Inhibition
The inhibition of AChE is a notable action for compounds in this class. For example, studies indicated that certain derivatives had IC50 values significantly lower than standard drugs used for comparison, suggesting enhanced efficacy as potential treatments for Alzheimer’s disease .
Case Studies
- Cariprazine : This atypical antipsychotic shares some structural similarities with the target compound and has been shown to effectively treat schizophrenia and bipolar disorder. Its approval by regulatory bodies underscores the therapeutic viability of related compounds .
- Synthesis and Testing : A recent study synthesized several oxopropylthiourea compounds and evaluated their insecticidal properties against Spodoptera littoralis, demonstrating the versatility of similar chemical frameworks in various biological contexts .
Scientific Research Applications
Antipsychotic Activity
Research indicates that derivatives of piperazine, including compounds similar to 1-cyclohexyl-3-(4-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3-thiazol-2-yl)urea, exhibit potential as atypical antipsychotic agents. Studies have shown that these compounds can interact with dopamine receptors, which are crucial in the treatment of schizophrenia and other mood disorders .
Anticancer Properties
Compounds with similar structural motifs have been investigated for their anticancer activities. The thiazole ring is often associated with cytotoxic effects against various cancer cell lines. Preliminary studies suggest that modifications to the piperazine and thiazole components can enhance the efficacy of these compounds against tumors .
Antidepressant Effects
The piperazine group is also linked to antidepressant activity. Research has focused on how structural variations impact serotonin receptor binding, which is vital for developing new antidepressant therapies .
Case Studies and Research Findings
Comparison with Similar Compounds
Substituent Variations on the Urea Moiety
1-(4-Chlorophenyl)-3-(4-(2-(4-(2-Fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea (CAS 897620-76-7)
- Key Difference : The urea group is substituted with a 4-chlorophenyl instead of cyclohexyl.
- Impact : The chlorophenyl group increases aromaticity and may enhance π-π stacking interactions, whereas the cyclohexyl group in the target compound improves lipophilicity and metabolic stability .
- Molecular Weight : 474.0 (C₂₂H₂₁ClFN₅O₂S) vs. ~508.5 (estimated for the target compound) .
- 1-(3-Chlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11f) Key Difference: Contains a 3-chlorophenylurea and a hydrazinyl-oxoethyl-piperazine substituent.
Piperazine Ring Modifications
1-(4-Chlorophenyl)-3-(4-(2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)urea (CAS 923192-52-3)
- Key Difference : The piperazine is substituted with a 3-trifluoromethylphenyl group instead of 2-fluorophenyl.
- Impact : The electron-withdrawing CF₃ group increases metabolic resistance but may reduce receptor binding selectivity compared to the 2-fluorophenyl group, which balances lipophilicity and steric effects .
- Molecular Weight : 524.0 (C₂₃H₂₁ClF₃N₅O₂S) .
Compounds 11a–o (Molecules, 2013)
- Key Difference : Piperazine-linked hydrazinyl-oxoethyl groups with diverse arylurea substituents (e.g., 3-fluorophenyl, 3,5-dichlorophenyl).
- Impact : Varying aryl groups modulate electronic properties and binding affinities. For example, 11a (3-fluorophenyl) showed a molecular ion peak at m/z 484.2, while the target compound’s cyclohexyl group would increase mass by ~34–40 Da .
Thiazole and Linker Modifications
- N-(4-{3-[4-(3-Methylphenyl)piperazin-1-yl]-3-oxopropyl}-1,3-thiazol-2-yl)furan-2-carboxamide (BI81686) Key Difference: Replaces the urea group with a furan-2-carboxamide and uses a 3-methylphenyl-piperazine.
Physicochemical and Pharmacokinetic Properties
Molecular Weight and Lipophilicity
*logP values estimated using fragment-based methods.
Preparation Methods
Reaction Conditions
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Thiourea precursor : Cyclohexylthiourea (prepared by reacting cyclohexylamine with thiophosgene).
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α-Haloketone : 3-Chloropentanedione (1-chloro-2,4-pentanedione) in toluene under reflux.
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Base : Sodium hydride (NaH) to deprotonate the thiourea and facilitate nucleophilic attack.
The reaction proceeds as:
Yield: ~65–70% after column chromatography (silica gel, ethyl acetate/hexane).
Piperazine Moiety Coupling
The 4-(2-fluorophenyl)piperazine group is introduced via nucleophilic acyl substitution at the ketone terminus of the 3-oxopropyl chain.
Key Steps
-
Activation of Ketone : Conversion to a reactive mixed anhydride using ethyl chloroformate.
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Coupling Agent : 4-(2-Fluorophenyl)piperazine in tetrahydrofuran (THF) with catalytic dimethylaminopyridine (DMAP).
Yield: ~75% after solvent evaporation and filtration.
Urea Formation
The final urea linkage is formed by reacting the primary amine on the thiazole ring with cyclohexyl isocyanate .
Reaction Optimization
Yield: ~60–65% after purification via flash chromatography (DCM/methanol).
Purification and Characterization
Purification :
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Column Chromatography : Silica gel with gradient elution (DCM:methanol 95:5 to 90:10).
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Recrystallization : Ethyl acetate/hexane mixture for crystalline purity.
Characterization Data :
| Parameter | Value | Method |
|---|---|---|
| Molecular Formula | C₂₃H₂₉FN₆O₂S | HRMS (ESI+) |
| Melting Point | 148–150°C | Differential SC |
| ¹H NMR (400 MHz, DMSO) | δ 8.21 (s, 1H, urea), 7.45–7.12 (m, 4H, Ar-H) | Bruker Avance III |
| HPLC Purity | 98.7% | C18 column |
Challenges and Mitigation
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Low Urea Yield : Attributed to steric hindrance from the cyclohexyl group. Mitigated by using excess isocyanate and prolonged reaction time.
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Piperazine Hydrolysis : Addressed by rigorous drying of solvents and reagents.
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Thiazole Ring Instability : Controlled via low-temperature reactions and inert atmosphere .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can researchers optimize yield?
- Methodology : The synthesis typically involves multi-step reactions, including:
- Step 1 : Preparation of the 2-fluorophenyl piperazine intermediate via nucleophilic substitution using 1-(2-fluorophenyl)piperazine (synthesized as per fluorophenyl halide and piperazine condensation ).
- Step 2 : Coupling the piperazine intermediate with a thiazole-containing propionyl group. A three-component coupling strategy (e.g., thiourea, urea, and triazole derivatives) can be adapted from triazine synthesis protocols .
- Step 3 : Final urea linkage formation using cyclohexyl isocyanate under anhydrous conditions.
- Optimization : Use kinetic studies (e.g., varying temperature/pH) and catalytic agents (e.g., APS or DMDAAC in copolymerization reactions ) to improve yield.
Q. How should researchers characterize the compound’s structural conformation?
- Methodology :
- X-ray crystallography : Resolve crystal structure using single-crystal diffraction (as in for imidazole-urea analogs).
- Spectroscopy : Confirm functional groups via FT-IR (amide C=O stretch ~1650 cm⁻¹) and NMR (e.g., piperazine protons at δ 2.5–3.5 ppm ).
- Mass spectrometry : Validate molecular weight with high-resolution ESI-MS (theoretical vs. observed m/z).
Q. What safety protocols are critical for handling this compound?
- Guidelines :
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water jets to prevent splashing .
- Storage : Keep in airtight containers at –20°C to prevent hydrolysis of the urea moiety.
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
- Methodology :
- Molecular docking : Use software like AutoDock Vina to simulate interactions with serotonin/dopamine receptors (targets for piperazine derivatives ).
- Pharmacophore mapping : Identify critical motifs (e.g., fluorophenyl group for hydrophobic interactions) using Schrödinger Suite .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER) .
Q. What strategies resolve contradictions in reported biological activity data?
- Approach :
- Meta-analysis : Compare IC₅₀ values across studies (e.g., kinase inhibition vs. GPCR modulation) to identify assay-specific variability .
- Dose-response refinement : Re-evaluate activity using standardized assays (e.g., cAMP accumulation for GPCRs ).
- Structural analogs : Test derivatives with modified thiazole/urea groups to isolate pharmacophoric contributions .
Q. How can formulation challenges (e.g., aqueous solubility) be addressed?
- Solutions :
- Co-solvents : Use PEG-400 or cyclodextrin-based systems, as validated for piperazine-containing formulations .
- Salt formation : Synthesize hydrochloride salts (see stability data in ) to enhance bioavailability.
- Nanoemulsions : Optimize particle size (<200 nm) via high-pressure homogenization for IV delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
